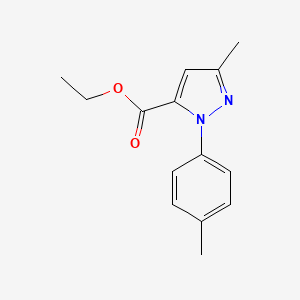

Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

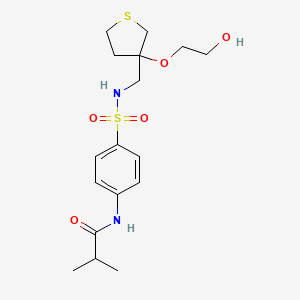

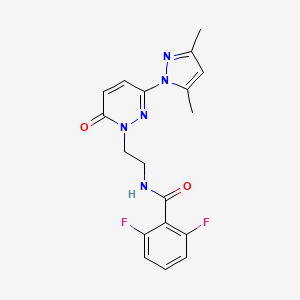

“Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate” is a chemical compound. Its empirical formula is C14H16N2O2 . It is a part of a class of compounds known as 1H-pyrazole-5-carboxamides, which have been studied for their potential fungicidal and insecticidal properties .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate”, involves various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The reaction conditions are usually mild, and the reactions offer broad substrate scope and excellent functional group tolerance .

Molecular Structure Analysis

The molecular structure of “Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate” is characterized by a pyrazole ring, which makes dihedral angles with the phenyl and toluene rings . The exact angles and other structural details can be determined through techniques such as 1H NMR, mass spectrometry, and elemental analysis .

Chemical Reactions Analysis

The chemical reactions involving “Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate” and similar compounds are diverse. They include reactions catalyzed by metals such as ruthenium and copper . These reactions often involve the formation of new bonds and the cleavage of existing ones .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate” can be determined through various analytical techniques. For example, its molecular weight is 230.26 . Other properties such as its form (solid) and its SMILES string (COC(=O)c1cc©nn1-c2ccc©cc2) are also known .

Applications De Recherche Scientifique

Antileishmanial Activity

Pyrazole-bearing compounds, such as Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate, are known for their diverse pharmacological effects, including potent antileishmanial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

The same study also revealed that the target compounds 14 and 15, which are also hydrazine-coupled pyrazole derivatives, elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively . This suggests that these compounds could be potential pharmacophores for the preparation of safe and effective antimalarial agents .

Molecular Docking Studies

Molecular docking studies conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 . This indicates that Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate and its derivatives could be used in the development of new drugs through molecular docking studies .

Versatile Framework in Chemical Industry

Pyrazoles, including Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate, hold a privileged status as versatile frameworks in various sectors of the chemical industry . They are present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .

Organic Synthesis

Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group . This suggests that Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate could be used in the synthesis of complex organic compounds .

Antituberculosis, Antimicrobial, Antifungal, Anti-inflammatory, Anticancer, and Antidiabetic Activities

Pyrazoles and their derivatives have been extensively highlighted for their diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . This suggests that Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate could potentially be used in the development of drugs for these diseases .

Orientations Futures

The future directions for the study of “Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate” and similar compounds could include further exploration of their biological activities and potential applications as pesticides . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

Propriétés

IUPAC Name |

ethyl 5-methyl-2-(4-methylphenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-18-14(17)13-9-11(3)15-16(13)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNKYWNWXYXRKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

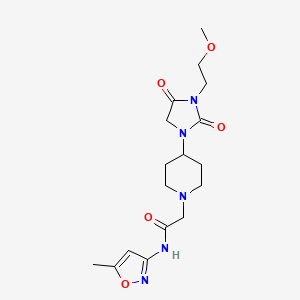

![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2366524.png)

![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2366534.png)

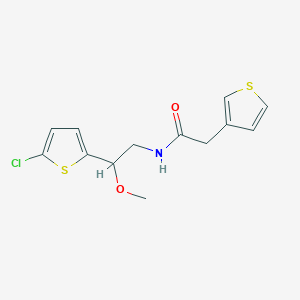

![3-((4-isopropylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366538.png)

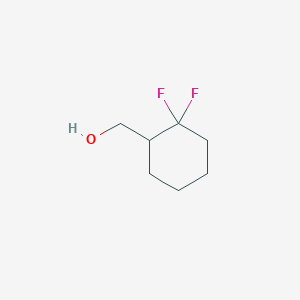

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366543.png)